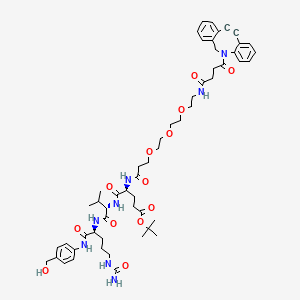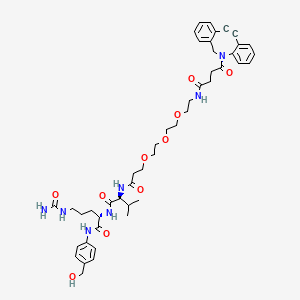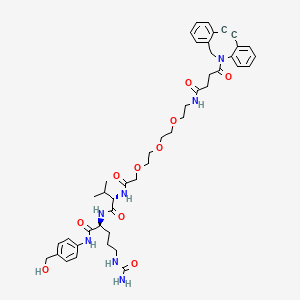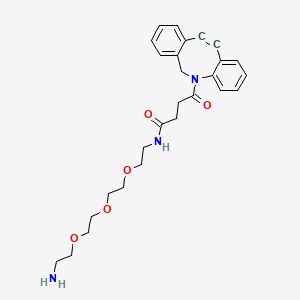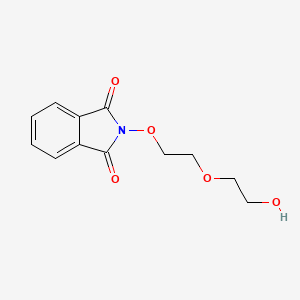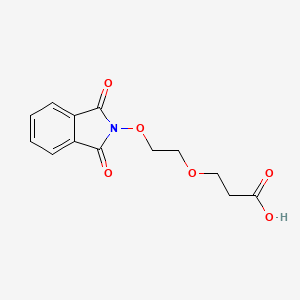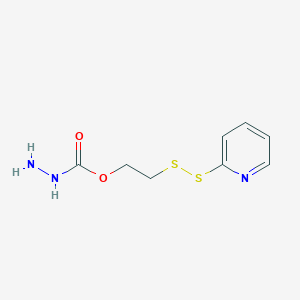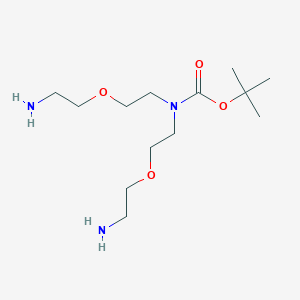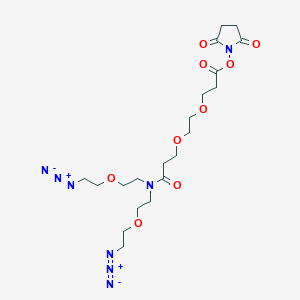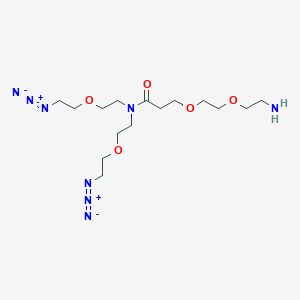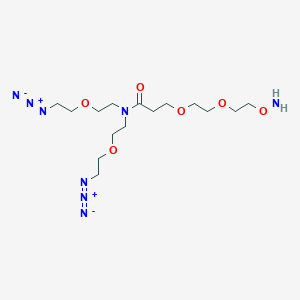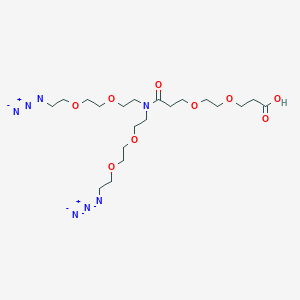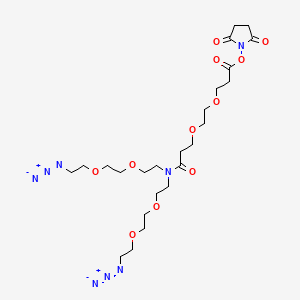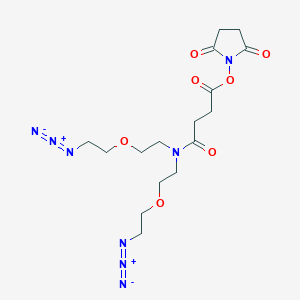
N,N-Bis(PEG1-azide)-N-4-oxo-butanoic NHS Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(PEG1-azide)-N-4-oxo-butanoic NHS Ester is a compound that functions as a branched linker containing two azides and a terminal NHS ester. The azide groups are reactive towards strained cyclooctynes and other alkynes using click chemistry, while the NHS ester reacts specifically and efficiently with amines, such as the side chain of lysine residues or aminosilane-coated surfaces . This compound is widely used in bioconjugation and bio-conjugation applications due to its high aqueous solubility and ability to alter pharmacokinetics and pharmacodynamics properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG1-azide)-N-4-oxo-butanoic NHS Ester typically involves the reaction of a PEG linker with azide groups and a terminal NHS ester. The azide groups are introduced through nucleophilic substitution reactions, while the NHS ester is formed by reacting the PEG linker with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(PEG1-azide)-N-4-oxo-butanoic NHS Ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide groups react with alkynes to form stable triazole linkages.
Amine Coupling Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Common reagents include copper(I) catalysts and alkyne-containing compounds.
Amine Coupling: Reagents include primary amines and the reaction is often performed in buffered aqueous solutions at pH 7-9.
Major Products Formed
Click Chemistry: The major product is a triazole-linked compound.
Amine Coupling: The major product is an amide-linked compound.
Scientific Research Applications
N,N-Bis(PEG1-azide)-N-4-oxo-butanoic NHS Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of targeted therapeutics.
Industry: Applied in the production of advanced materials and surface coatings.
Mechanism of Action
The mechanism of action of N,N-Bis(PEG1-azide)-N-4-oxo-butanoic NHS Ester involves its ability to form stable covalent bonds with target molecules. The azide groups participate in click chemistry reactions to form triazole linkages, while the NHS ester reacts with primary amines to form amide bonds . These reactions enable the compound to modify and conjugate with a wide range of biomolecules and materials .
Comparison with Similar Compounds
Similar Compounds
- N-(NHS ester-PEG4)-N-bis(PEG4-azide)
- N,N-Bis(PEG1-azide)-N-PEG2-acid
- N,N-Bis(PEG1-azide)-N-amido-PEG1-amine
Uniqueness
N,N-Bis(PEG1-azide)-N-4-oxo-butanoic NHS Ester is unique due to its specific combination of azide and NHS ester groups, which provide high reactivity and versatility in bioconjugation applications. Its ability to form stable covalent bonds with both alkynes and primary amines makes it a valuable tool in various fields of research and industry .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[bis[2-(2-azidoethoxy)ethyl]amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N8O7/c17-21-19-5-9-29-11-7-23(8-12-30-10-6-20-22-18)13(25)3-4-16(28)31-24-14(26)1-2-15(24)27/h1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNAEMBVOSUAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
